![molecular formula C21H32N2O3 B2375569 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921865-32-9](/img/structure/B2375569.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a complex organic compound with significant potential for biological activity. The compound belongs to the class of oxazepines and exhibits structural features that may confer unique pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O5 with a molecular weight of approximately 426.513 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure which is known for its association with various biological activities.
Structural Features
Component | Description |
---|---|
Core Structure | Tetrahydrobenzo[b][1,4]oxazepin |
Substituents | Isobutyl group and dimethyl groups |
Functional Groups | Amide and carbonyl groups |
Research indicates that derivatives of oxazepines may function as kinase inhibitors. Kinases are critical in various cellular processes including cell proliferation and apoptosis. The specific biological activity of this compound is hypothesized to involve interactions with key protein targets that regulate these processes.
Potential Therapeutic Applications
- Cancer Treatment : Oxazepine derivatives have shown promise in inhibiting pathways associated with cancer progression.
- Anti-inflammatory Effects : Compounds similar to this structure have been studied for their potential in treating inflammatory diseases due to their ability to modulate signaling pathways related to inflammation.
- Neurological Disorders : The compound's interaction with RIP1 kinase may provide therapeutic benefits for neurodegenerative diseases.
In Vitro Studies
Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in signaling pathways linked to cancer and inflammation. For instance:
- Compound : 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Biological Activity : Exhibits potential as a RIP1 kinase inhibitor.
- Findings : Modulates apoptosis and necrosis signaling pathways.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Dibenzo[b,f][1,4]oxazepine derivatives | Similar core structure | Kinase inhibition |
Benzamide derivatives | Contains benzamide moiety | Various therapeutic effects |
Trifluoromethyl-substituted amides | Trifluoromethyl group present | Potential anti-inflammatory properties |
These comparisons highlight the unique attributes of N-(5-isobutyl-3,3-dimethyl-4-oxo) that may lead to distinct biological properties not present in other compounds.
Synthesis Methods
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo) typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This involves cyclization reactions that construct the oxazepin framework.
- Introduction of Substituents : Isobutyl and dimethyl groups are introduced through alkylation processes.
- Amidation Reaction : The final step involves the formation of the amide bond with 3,3-dimethylbutanamide.
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)12-23-16-10-15(22-18(24)11-20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-10,14H,11-13H2,1-7H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPVSWOAAXZODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.